N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Systematic IUPAC Nomenclature and Structural Representation

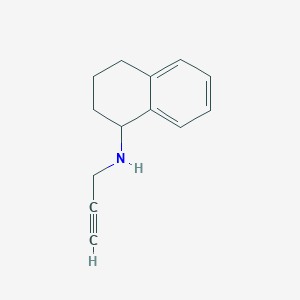

The IUPAC name N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine derives from its core structure: a 1,2,3,4-tetrahydronaphthalene (tetralin) system with an amine group at position 1 and a propargyl (prop-2-yn-1-yl) substituent on the nitrogen. The numbering begins at the amine-bearing carbon, with the fused benzene ring occupying positions 5–10 (Figure 1).

The structural formula is C₁₃H₁₅N , featuring:

- A bicyclic tetrahydronaphthalene moiety with one fully saturated ring

- A primary amine group at the bridgehead position (C1)

- A propargyl (HC≡C-CH₂-) group bonded to the nitrogen

The stereochemistry at C1 remains unspecified in most literature, though synthetic routes typically yield racemic mixtures unless chiral auxiliaries are employed.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry | 89998-45-8 | |

| SCHEMBL | 332550 | |

| AKOS | 000224733, 017281972 | |

| EN300 | 57413 |

The hydrochloride salt (CAS 1193387-20-0) is a common derivative used to enhance crystallinity for X-ray analysis. Synonymity with N-propargyl-1-aminotetralin reflects its functional group composition.

Comparative Analysis with Related Tetrahydronaphthalenamine Derivatives

Structural analogs demonstrate how substituent variations influence physicochemical properties:

The propargyl group in this compound enables unique reactivity, including:

Properties

Molecular Formula |

C13H15N |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

N-prop-2-ynyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C13H15N/c1-2-10-14-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-4,6,8,13-14H,5,7,9-10H2 |

InChI Key |

KAKOSJKZQFWHRT-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1CCCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Preparation of the 1,2,3,4-Tetrahydronaphthalen-1-amine Core

The tetrahydronaphthalene core can be synthesized via several classical and modern methods:

Diels–Alder Cycloaddition : A common approach involves a Diels–Alder reaction between a suitable diene and dienophile to form the tetrahydronaphthalene skeleton. For example, cycloaddition between 1,3-butadiene derivatives and substituted benzenes or quinones followed by reduction can yield the tetrahydronaphthalene ring system with functional groups amenable to further modification.

One-Pot Multistep Reactions : Recent advances include one-pot, two-step multireaction processes involving allylic trichloroacetimidates and ring-closing metathesis to generate amino-substituted 1,4-dihydronaphthalenes, which can be further reduced or modified to the tetrahydronaphthalene amine core. This method allows for the introduction of amino groups and ring formation in fewer steps with good yields (up to 82% overall yield reported in similar systems).

Reduction of Aromatic Precursors : Aromatic naphthalene derivatives bearing an amino substituent can be selectively hydrogenated to the tetrahydronaphthalene amine under catalytic hydrogenation conditions (e.g., using Pd/C or Raney Nickel catalysts).

N-Propargylation of 1,2,3,4-Tetrahydronaphthalen-1-amine

Once the tetrahydronaphthalen-1-amine is prepared, the introduction of the prop-2-yn-1-yl group on the nitrogen is typically achieved via nucleophilic substitution:

Alkylation with Propargyl Halides : The amine is reacted with propargyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This reaction proceeds via an SN2 mechanism, attaching the prop-2-yn-1-yl group to the nitrogen.

Reaction Conditions : Typical conditions involve stirring at room temperature to mild heating (25–60 °C) for several hours to ensure complete conversion. The use of anhydrous conditions prevents side reactions.

Purification : The product is purified by extraction, washing, and chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity (>98%).

Formation of Hydrochloride Salt (Optional)

For improved stability and handling, the free base amine can be converted to its hydrochloride salt by treatment with dry hydrogen chloride gas in anhydrous ether or by adding hydrochloric acid in an appropriate solvent. This step is common for amines intended for biological assays or pharmaceutical applications.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diels–Alder Cycloaddition | Diene + Dienophile (e.g., 1,3-butadiene + benzoquinone) | 80–120 °C, solvent (toluene or xylene), 12–24 h | 70–85 | Forms tetrahydronaphthalene core |

| 2 | Reduction of Aromatic Ring | Pd/C, H2 gas, ethanol or ethyl acetate | Room temp to 50 °C, 6–12 h | 80–90 | Converts naphthalene to tetrahydronaphthalene |

| 3 | N-Propargylation | 1,2,3,4-tetrahydronaphthalen-1-amine + propargyl bromide | K2CO3, DMF, 25–60 °C, 4–12 h | 75–90 | SN2 reaction on amine |

| 4 | Salt Formation | HCl gas or HCl in ether | 0 °C to RT, 1–2 h | Quantitative | Forms hydrochloride salt |

Analytical Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structure, especially the presence of the propargyl group (characteristic alkyne proton at ~2.5 ppm) and the tetrahydronaphthalene ring protons.

High-Performance Liquid Chromatography (HPLC) : Used to assess purity, with typical purity thresholds >98% for research-grade samples.

Mass Spectrometry (MS) : Confirms molecular weight (expected molecular weight ~177.25 g/mol for free base).

Infrared Spectroscopy (IR) : Confirms alkyne C≡C stretch (~2100–2200 cm^-1) and amine N–H stretches.

Chemical Reactions Analysis

Amine Functional Group Reactions

The primary amine participates in classical nucleophilic reactions:

Table 1: Amine-Driven Reactions

-

Mechanistic Insight : Alkylation proceeds via SN2 mechanism, while acylation involves nucleophilic attack on the carbonyl carbon.

Propargyl Group Reactivity

The terminal alkyne undergoes cycloadditions and coupling reactions:

Table 2: Alkyne-Specific Reactions

-

Stereoelectronic Effects : The propargyl group’s linear geometry enhances reactivity in transition metal-catalyzed processes .

Electrophilic Aromatic Substitution

The tetrahydronaphthalene ring undergoes substitution at activated positions:

Table 3: Aromatic Ring Modifications

| Reaction Type | Reagents/Conditions | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to amine | Nitro-substituted derivative |

| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to amine | Sulfonic acid derivative |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂ | Ortho/para | Bromo-substituted analog |

-

Directing Effects : The amine group activates the ring, favoring electrophilic attack at ortho/para positions.

Oxidation and Stability

The compound exhibits sensitivity to oxidative conditions:

Table 4: Oxidation Pathways

Ring-Opening Reactions

Under strong acidic or basic conditions, the tetrahydronaphthalene system undergoes cleavage:

Table 5: Ring-Opening Transformations

| Conditions | Reagents | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.), Δ | — | Naphthalene derivative | Forms aromatic system |

| LiAlH₄, THF, reflux | — | Fully hydrogenated decalin analog | Reduces ring unsaturation |

Complex Formation

The amine and alkyne groups enable coordination chemistry:

Scientific Research Applications

Based on the search results, information regarding the applications of "N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine" is limited. The available data primarily focuses on its chemical properties, related compounds, and suppliers.

Chemical Information:

Related Compounds:

Suppliers:

- Several suppliers are listed for this compound Hydrochloride, including TRC, AK Scientific, and American Custom Chemicals Corporation .

- Nanjing Chemlin Chemical Co., Ltd and Block Chemical Technology (Shanghai) Co., LTD are listed as suppliers .

Additional Information:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, facilitating the generation of reactive oxygen species such as singlet oxygen and superoxide radicals . These reactive species then participate in the transformation of the compound into formamides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The propargyl-substituted THN derivative is compared below with other THN-based compounds bearing varied substituents (Table 1):

Key Observations :

- Substituent position : The 1-position propargyl group in the target compound contrasts with 2- or 4-position substituents in analogs, which may alter steric and electronic interactions with biological targets.

- Solid-state properties : Crystalline derivatives like trans-4-cyclohexyl-THN-2-amine (m.p. 137–139°C) may exhibit better formulation stability compared to oily analogs .

Serotonin Receptor (5-HT7) Ligands

Piperazine-substituted THN derivatives, such as compound 19 (Ki = 0.13 nM), demonstrate potent 5-HT7 receptor agonism with >100-fold selectivity over 5-HT1A and D2 receptors . In contrast, the propargyl-substituted target compound lacks reported receptor data but shares a THN scaffold that could be optimized for central nervous system (CNS) targeting.

TRPM8 Channel Modulators

The propargyl group’s electron-deficient nature might similarly influence ion channel interactions, though empirical data are needed.

Mu-Opioid Receptor Agonists

Compound 4 (SHR9352), a spirocyclic THN derivative, exhibits biased agonism at mu-opioid receptors (MOR) with high potency . The propargyl group’s compact size and rigidity could mimic spirocyclic motifs in MOR ligands, but structural divergence limits direct comparison.

Biological Activity

N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a compound with significant potential in pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Molecular Formula : C13H15N

- Molecular Weight : 185.26 g/mol

- CAS Number : 1019560-85-0

The compound acts primarily as a monoamine oxidase (MAO) inhibitor, which is crucial in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin, dopamine, and norepinephrine in the brain, potentially enhancing mood and cognitive functions.

1. Inhibitory Effects on Monoamine Oxidase (MAO)

Recent studies have indicated that this compound exhibits potent inhibitory activity against MAO-B. The IC50 values reported for related compounds suggest that modifications in their structure can significantly enhance their inhibitory effects:

| Compound | IC50 (nM) | Activity |

|---|---|---|

| This compound | 21 | Strong MAO-B inhibition |

| Racemate of M1 | 46 | Moderate MAO-B inhibition |

| Safinamide | 35 | Comparable activity |

These findings highlight the potential of this compound as a candidate for further development in treating neurodegenerative diseases like Parkinson's disease.

2. Neuroprotective Effects

Research has shown that compounds similar to this compound can exhibit neuroprotective properties. For instance, studies involving animal models have demonstrated that these compounds can reduce neuronal apoptosis and inflammation in models of neurodegeneration.

3. Case Studies

A notable case study involved the administration of this compound in a mouse model of Parkinson's disease. The results indicated:

- Reduction in motor deficits : Treated mice exhibited improved locomotor activity compared to control groups.

Structure-Aactivity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications at specific positions on the naphthalene ring or alterations in the alkyl chain length have been shown to affect MAO inhibition potency:

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced MAO-B inhibition |

| Electron-withdrawing groups | Increased binding affinity |

Q & A

What are the optimal synthetic routes for N-(prop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine?

Basic

Reductive amination using Pd/NiO catalysts under hydrogen atmosphere is a robust method for synthesizing structurally related tetrahydronaphthalen-1-amine derivatives. For example, N-benzylnaphthalen-1-amine was synthesized with 84% yield using Pd/NiO (20 mg catalyst, 25°C, 10 hours) . Purification via column chromatography (hexane/ethyl acetate) or trituration with methanol ensures high purity (>95%) .

How is structural characterization performed for this compound and its analogs?

Basic

1H and 13C NMR (400 MHz, CDCl3) are critical for confirming molecular structure, with chemical shifts in aromatic regions (δ 7.0–7.9 ppm) and aliphatic protons (δ 1.0–4.0 ppm) . HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) resolves stereoisomers (e.g., tR = 15.3 min for trans-4-cyclohexyl derivatives) . HRMS validates molecular weight and purity .

What are common impurities encountered during synthesis, and how are they addressed?

Basic

Byproducts from incomplete reductive amination (e.g., unreacted aldehydes) or stereochemical impurities are common. Reverse-phase HPLC and preparative TLC (silica gel) effectively isolate target compounds. For example, trans-4-cyclooctyl derivatives were purified to >98% purity using solvent gradient systems .

How can enantioselective synthesis be achieved for chiral derivatives?

Advanced

Chiral auxiliaries like tert-butanesulfinyl groups enable enantioselective synthesis. For example, (SS,1R)-configured analogs were prepared with 70% yield and [α]D = +53.1° via imine intermediates, confirmed by X-ray crystallography . Asymmetric hydrogenation with chiral ligands (e.g., BINAP) is also viable .

What pharmacological targets are associated with tetrahydronaphthalen-1-amine derivatives?

Advanced

These compounds show affinity for serotonin receptors (e.g., 5-HT7). Structure-activity relationship (SAR) studies reveal that N-arylpiperazine extensions enhance binding (Ki < 50 nM). For instance, biphenylamide derivatives exhibited antagonistic activity via hydrophobic interactions with transmembrane domains .

How are computational methods like DFT used to predict biological activity?

Advanced

DFT calculations optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) for docking studies. For example, (SS,1R)-configured analogs showed stabilized conformations in 5-HT7 receptor pockets, correlating with in vitro IC50 values .

What crystallographic techniques refine the structure of related compounds?

Advanced

Single-crystal X-ray diffraction with SHELXL software refines structures (R factor < 0.05). Intramolecular hydrogen bonds (e.g., O–H⋯N, 2.54 Å) stabilize Schiff base derivatives, as seen in 4-methyl-2-[(E)-phenyl(1,2,3,4-tetrahydronaphthalen-1-ylimino)methyl]phenol .

How can conflicting pharmacological data from different synthesis batches be resolved?

Advanced

Contradictions often arise from stereochemical impurities or solvent residues. Combine chiral HPLC, NMR (e.g., NOESY for stereochemistry), and LC-MS to identify batch variations. For example, trans/cis isomer ratios significantly impact 5-HT7 binding .

What in vitro models are suitable for evaluating antineoplastic activity?

Advanced

Cell viability assays (MTT) in cancer lines (e.g., MCF-7, HeLa) screen for cytotoxicity. Preliminary studies on dibenzo derivatives showed IC50 values < 10 µM, with apoptosis confirmed via flow cytometry .

What storage conditions ensure compound stability?

Basic

Store as hydrochloride salts at room temperature in airtight, light-protected containers. For example, 1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride remains stable for >12 months under these conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.